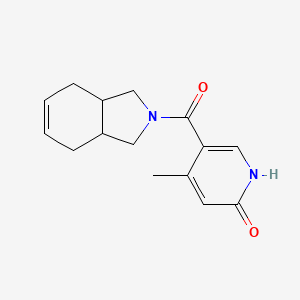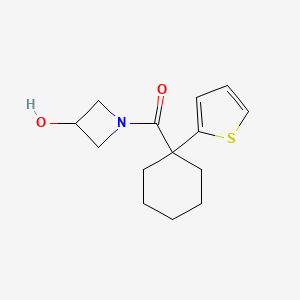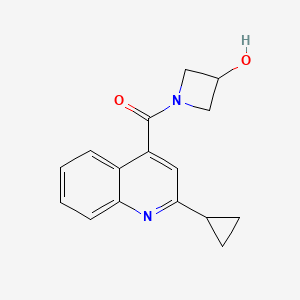![molecular formula C8H18N2O2S B7615820 1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane](/img/structure/B7615820.png)
1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane is an organic compound with a unique structure that includes a cyclopentane ring substituted with an ethyl group and a sulfamoylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the Sulfamoylamino Group: The sulfamoylamino group can be introduced through a nucleophilic substitution reaction involving sulfamoyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfamoyl chloride and appropriate amines under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups.
Applications De Recherche Scientifique
1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane involves its interaction with specific molecular targets and pathways. The sulfamoylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-methylimidazolium ethyl sulfate: Known for its use as an ionic liquid with good conductivity and electrochemical stability.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Another ionic liquid with similar properties but different anionic composition.
Uniqueness
1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane is unique due to its specific structure, which combines a cyclopentane ring with an ethyl and sulfamoylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
1-ethyl-1-[(sulfamoylamino)methyl]cyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-2-8(5-3-4-6-8)7-10-13(9,11)12/h10H,2-7H2,1H3,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUKHKWPQABZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)CNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-fluoro-5-methylphenyl)methyl]-1-methylpyrazol-3-amine](/img/structure/B7615756.png)
![[1-(4-Chlorophenyl)cyclobutyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B7615759.png)


![(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-[1-(2-methylpropyl)pyrrolidin-3-yl]methanone](/img/structure/B7615791.png)
![[1-(4-Fluorophenyl)cyclobutyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B7615798.png)
![3-[(1,5-Dimethylpyrazol-4-yl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7615803.png)

![[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7615835.png)
![4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)piperidin-2-one](/img/structure/B7615840.png)

